molecular formula C10H14ClNO2 B2363987 D-alpha-Me-Phe.HCl CAS No. 14603-77-1

D-alpha-Me-Phe.HCl

Cat. No. B2363987
CAS RN: 14603-77-1
M. Wt: 215.68
InChI Key: KKRHZNOGXJPKDW-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-alpha-Me-Phe.HCl, also known as D-alpha-methylphenylalanine hydrochloride, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral amino acid derivative that has been studied extensively for its unique properties and potential benefits.

Scientific Research Applications

Nanomedicine: Drug Delivery Systems

D-alpha-Me-Phe.HCl: plays a crucial role in the development of nanomedicine, particularly in drug delivery systems. Its ability to self-assemble into nanostructures makes it an ideal candidate for creating vehicles that can carry therapeutic agents directly to targeted cells . This targeted approach aims to minimize side effects and improve the efficacy of treatments.

Biomaterials: Scaffold Design

In the field of tissue engineering, D-alpha-Me-Phe.HCl contributes to the design of biomaterial scaffolds. These scaffolds provide a structure that mimics the extracellular matrix, supporting cell attachment and growth, which is essential for tissue regeneration .

Diagnostic Tools: Early Disease Detection

The unique physico-chemical properties of peptides containing D-alpha-Me-Phe.HCl are leveraged to enhance the performance of diagnostic tools. This includes early disease detection, where the compound’s ability to form nanostructures can be used to improve the sensitivity and specificity of diagnostic assays .

Therapeutic Paradigms: Innovative Treatments

D-alpha-Me-Phe.HCl: -based molecules are being explored for their potential to introduce new therapeutic paradigms. This includes the development of innovative treatments that could revolutionize how certain diseases are managed, potentially leading to cures that were previously thought to be unattainable .

Sensing Technologies: Biosensors

The self-assembling properties of D-alpha-Me-Phe.HCl are also utilized in the creation of biosensors. These sensors can detect biological signals with high precision, which is vital for monitoring health conditions or detecting pathogens .

Bioelectronics: Interface Design

In bioelectronics, D-alpha-Me-Phe.HCl is used to design interfaces that can interact with biological systems. This application is particularly important for the development of devices that can communicate with nerve cells or brain tissue, potentially leading to breakthroughs in treating neurological disorders .

Future Directions

The Phe-Phe motif, which “D-alpha-Me-Phe.HCl” is a part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests that “D-alpha-Me-Phe.HCl” and similar compounds could have potential future applications in these areas.

properties

IUPAC Name

(2R)-2-amino-2-methyl-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRHZNOGXJPKDW-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=CC=C1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.